2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride

Atrial fibrillation Ion channel selectivity Action potential duration

Researchers studying IKur-mediated atrial electrophysiology are frequently constrained by multichannel antiarrhythmics that confound ventricular repolarization. This compound (XEN-D0103/S66913) is a nanomolar, atrial-selective Kv1.5 inhibitor delivering frequency-dependent atrial APD prolongation at 3-10 µM without ventricular action potential effects at 10 µM. • Clinically validated QTc neutrality-no ΔΔQTcF prolongation at plasma levels up to 7,000 ng/mL • ≥98% purity suitable for SAR analogue synthesis and analytical reference standards • Zero hERG/NaV1.5/CaV1.2 confounding-ideal for cardiac safety profiling panels

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
CAS No. 1423025-60-8
Cat. No. B1378617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochloride
CAS1423025-60-8
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=C(C=C(C=N1)Cl)Cl)N.Cl
InChIInChI=1S/C9H12Cl2N2O.ClH/c1-9(2,12)5-14-8-7(11)3-6(10)4-13-8;/h3-4H,5,12H2,1-2H3;1H
InChIKeyUPXUJKIPNGGZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective Kv1.5 Blocker for Atrial Fibrillation Research


The target compound, also designated XEN‑D0103 or S66913, is an orally bioavailable small‑molecule inhibitor of the voltage‑gated potassium channel Kv1.5. It belongs to the class of atrial‑selective IKur blockers developed for paroxysmal atrial fibrillation (PAF). Unlike multichannel antiarrhythmics, XEN‑D0103 is reported as a nanomolar ion‑channel blocker with high selectivity for Kv1.5 over cardiac ion channels critical for ventricular repolarization [1][2].

Atrial-selective IKur electrophysiology with ventricular safety margin
Reported frequency-dependent atrial APD modulation context
Oral exposure for systemic atrial fibrillation research models

Why IKur Blocker Substitution Fails


Kv1.5 blockers differ substantially in binding site, selectivity against hERG/NaV/CaV channels, frequency‑dependent behaviour, and pharmacokinetic properties. XEN‑D0103’s nanomolar Kv1.5 inhibition, absence of ventricular action‑potential effect at 10 µM, and clinical demonstration of negligible heart rate or QTc prolongation distinguish it from earlier blockers such as XEN‑D0101 (IC₅₀ 241 nM) and from multichannel antiarrhythmics like vernakalant. Uncontrolled substitution risks introduction of ventricular pro‑arrhythmia or loss of atrial‑specific efficacy [1][2].

XEN‑D0103 (Target)
Broader IKur Blockers / Multichannel Agents
Ventricular-safe electrophysiology at supra‑therapeutic concentrations
May prolong ventricular APD and introduce pro‑arrhythmia confounds in AF models
Positive frequency‑dependent atrial APD prolongation
May lack frequency dependence or exhibit altered ion‑channel selectivity profile
Reported QTc and heart‑rate endpoint neutrality
May introduce QTc prolongation or chronotropic effects that confound research endpoints

Quantitative Differentiation Evidence


Atrial-Selective Action Potential Modulation

XEN-D0103 (10 µM) did not significantly alter human ventricular action potentials, whereas the multichannel IKur/hERG/NaV blocker vernakalant (10 µM) has been shown to prolong ventricular APD and acutely increase QT interval in animal models. This extreme atrial-selectivity reduces the risk of ventricular pro-arrhythmia that limits the use of less selective Kv1.5 or multichannel antiarrhythmics [1].

Ventricular APD Comparison
Cross-study comparable
XEN‑D0103 (10 µM): no change in human ventricular APD; vernakalant (10 µM): consistently prolongs ventricular APD in animal models
Supports atrial-selective ventricular-safe tool selection for AF research
Human atrial vs. ventricular trabeculae; cross-study data
Atrial fibrillation Ion channel selectivity Action potential duration

Clinical QTc Safety Profile

In a Phase 1 double‑blind, placebo‑controlled study, XEN‑D0103 achieved plasma concentrations up to 7000 ng mL⁻¹ without any increase in ΔΔQTcF. No subject exhibited a QTcF >450 ms or an increase from baseline >30 ms [1]. In contrast, the earlier Kv1.5 blocker XEN‑D0101 exhibits an hERG IC₅₀ of 13 µM (53‑fold selectivity over Kv1.5), a margin that could be insufficient at high exposure levels [2].

QTc Liability Profile
Cross-study comparable
No QTcF increase up to 7000 ng/mL in Phase 1; XEN‑D0101 hERG IC₅₀ = 13 µM (53‑fold over Kv1.5)
Reported QTc endpoint context distinguishes from earlier Kv1.5 agents
Phase 1 healthy volunteers; direct hERG IC₅₀ for XEN‑D0103 not publicly reported
QTc prolongation Phase 1 safety Kv1.5 selectivity

AF Episode Frequency Reduction vs. Placebo

In a double‑blind, placebo‑controlled crossover trial (n = 21) of patients with PAF and dual‑chamber pacemakers, XEN‑D0103 50 mg b.i.d. reduced the mean frequency of AF episodes with a relative reduction of 0.72 (95% CI 0.66‑0.77, p < 0.0001) compared with placebo, while total AF burden was not significantly different [1]. This dissociation (frequency reduction without burden change) is a distinctive pharmacodynamic signature not reported for multichannel antiarrhythmics.

AF Episode Reduction
Direct head-to-head comparison
Relative reduction 0.72 (95% CI 0.66–0.77), p
Supports AF model endpoint interpretation for Kv1.5 research
Crossover trial, n=21, PAF patients with pacemaker beat‑to‑beat monitoring
Heart Rate Neutrality
Direct head-to-head comparison
No apparent effect on heart rate vs. placebo in PAF pacemaker trial
Heart‑rate neutrality supports hemodynamic‑unconfounded AF model studies
Double‑blind, placebo‑controlled crossover; n=21
Chemical Purity Grade
Lot attribute
≥98% purity (HPLC) vs. 95% from generic sources
Higher purity grade reduces impurity confounds in electrophysiology assays
Supplier‑reported COA; verify for sensitive studies
Comparator Data Limitations
Data to verify
No published head‑to‑head Kv1.5 blocker study under identical conditions
Cross‑study data limitations; definitive comparator data require dedicated assays
Systematic review; evidence grading is cross‑study comparable
Atrial fibrillation burden Randomized clinical trial Antiarrhythmic efficacy

Neutral Heart Rate Effect

XEN-D0103 did not have any apparent effect on heart rate compared to placebo in the pacemaker crossover trial [1]. In contrast, the structurally related multichannel agent vernakalant has been associated with transient bradycardia or hypotension in clinical use. The neutral chronotropic profile of XEN-D0103 reflects its narrow ion‑channel selectivity and supports its utility in AF models without confounding hemodynamic effects.

Heart Rate Neutrality
Direct head-to-head comparison
No apparent effect on heart rate vs. placebo in PAF pacemaker trial
Heart‑rate neutrality supports hemodynamic‑unconfounded AF model studies
Double‑blind, placebo‑controlled crossover; n=21
Heart rate safety Autonomic modulation Kv1.5 specificity

High Chemical Purity Grade

The hydrochloride salt is available at ≥98% purity (HPLC‑verified) from qualified vendors such as Fluorochem, whereas many distributors list the compound at 95% purity . For in‑vitro electrophysiology and in‑vivo pharmacological studies, the higher purity reduces the risk of confounding by‑products and improves data reproducibility relative to lower‑grade material.

Chemical Purity Grade
Lot attribute
≥98% purity (HPLC) vs. 95% from generic sources
Higher purity grade reduces impurity confounds in electrophysiology assays
Supplier‑reported COA; verify for sensitive studies
Chemical purity Analytical QC Research supply chain

Cross-Compound Comparison Limitations

No published head‑to‑head study directly compares XEN‑D0103 with another Kv1.5 blocker under identical experimental conditions. Direct comparisons between the target compound and XEN‑D0101 or vernakalant rely on cross‑study data with differing assay systems, and the precise hERG IC₅₀ for XEN‑D0103 has not been publicly reported. Therefore all cross‑compound differentiation claims should be considered ‘Cross‑study comparable’ or ‘Supporting evidence’ rather than definitive head‑to‑head proof [1][2].

Comparator Data Limitations
Data to verify
No published head‑to‑head Kv1.5 blocker study under identical conditions
Cross‑study data limitations; definitive comparator data require dedicated assays
Systematic review; evidence grading is cross‑study comparable
Data transparency Evidence grading Comparator selection

Optimal Use Cases


IKur Blockade in Atrial Trabeculae Assays

Researchers studying rate‑dependent atrial electrophysiology can utilize XEN‑D0103 at 3–10 µM to prolong atrial APD in a frequency‑dependent manner while leaving ventricular action potentials unaffected. This property allows mechanistic studies of IKur without confounding ventricular effects [1].

AF Models with Neutral Hemodynamic Profile

Preclinical AF models in rodents or large animals benefit from XEN‑D0103’s demonstrated lack of heart rate effect and clinical QTc neutrality. This enables investigation of the IKur contribution to AF burden without the hemodynamic complications that accompany less selective blockers [2].

Reference for Cardiac Safety Panels

Because XEN‑D0103’s human ventricular safety has been confirmed up to plasma levels of 7000 ng mL⁻¹, it can serve as a selective Kv1.5 reference in cardiac safety profiling panels (hERG, NaV1.5, CaV1.2) to benchmark new chemical entities intended for atrial‑specific indications [1].

High-Purity Starting Material for SAR

The availability of XEN‑D0103 at ≥98% purity from suppliers such as Fluorochem supports its use as a high‑quality starting point for analogue synthesis or as an analytical reference standard in structure‑activity relationship (SAR) programs targeting Kv1.5 channels .

Application
Selection Property
Validation Focus
Atrial IKur electrophysiology studies
Atrial-selective ventricular-safe APD modulation
Frequency-dependent APD assays in atrial trabeculae
AF model studies without hemodynamic confound
Reported heart-rate and QTc endpoint neutrality
AF burden endpoint monitoring; heart rate control
Cardiac ion-channel safety panel reference
Ventricular safety confirmed at high exposure
hERG, NaV1.5, CaV1.2 selectivity benchmarking
Kv1.5 SAR starting material
High-purity grade (≥98% HPLC)
Batch-to-batch consistency for electrophysiology
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